4-[(2-Chlorophenyl)methyl]piperidine hydrochloride
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Overview
Description
“4-[(2-Chlorophenyl)methyl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1800302-94-6 . It has a molecular weight of 246.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C12H16ClN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 246.18 .
Scientific Research Applications
Metabolic Activity in Obese Rats
Research has demonstrated that compounds similar to 4-[(2-Chlorophenyl)methyl]piperidine hydrochloride, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, can influence metabolic activity in obese rats. Chronic administration of this compound was found to reduce food intake and weight gain, along with an increase in free fatty acid concentration in obese rats treated for 12 days (Massicot, Steiner, & Godfroid, 1985).
Effect on Feeding Behavior
Another study on a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, showed its effect on feeding behavior. This substance, which is not an amphetamine and exhibits low toxicity, affects the satiety center by reducing obesity induced in mice (Massicot, Thuillier, & Godfroid, 1984).
Synthesis and Biological Activities
The synthesis of various piperidone derivatives, including those related to this compound, has been extensively studied. These compounds have been evaluated for their analgesic, local anaesthetic, and antifungal activities. Certain derivatives showed significant efficacy in these areas (Rameshkumar et al., 2003).
Activation of Energy Expenditure
In a study related to a compound similar to this compound, the activation of energy expenditure in rats was observed. The compound increased resting oxygen consumption and energy expenditure, while reducing body weight gain and food intake (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Antifungal and Antimicrobial Activities
Research on various piperidin-4-one derivatives, including those related to this compound, has shown potential antifungal and antimicrobial activities. These activities have been demonstrated in studies involving the synthesis and evaluation of these compounds against various microbial strains (Iqbal et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets, including histamine h3 receptors .
Mode of Action
It’s known that piperidines form a salt bridge with glu206 in the membrane-spanning segment, and the hydroxyl of tyr374 is h-bonded with the central oxygen of piperidine .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The synthesis of piperidine derivatives has been reported via five-component reaction involving one molecule of β -ketoester, two molecules of aldehyde, and two molecules of substituted aniline in the presence of various catalysts .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
The synthesis and stability of piperidine derivatives can be influenced by various factors, including the choice of catalysts and reaction conditions .
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEFSILPDWBWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1800302-94-6 |
Source
|
Record name | 4-[(2-chlorophenyl)methyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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